molecular formula C16H15N3S B5756595 4-benzyl-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-benzyl-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B5756595
M. Wt: 281.4 g/mol
InChI Key: IZMAPVDOLCBTKI-UHFFFAOYSA-N
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Description

4-Benzyl-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse chemical reactions and significant pharmacological activities. The interest in these compounds stems from their versatility in chemical reactions and the potential for biological activity.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves multi-step reactions, starting from thiosemicarbazides under basic catalytic conditions, leading to the formation of 1,2,4-triazole-3-thiones. Various substituents can be introduced at different positions of the triazole ring to generate a wide range of derivatives with varied chemical and physical properties (Saeed et al., 2019).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can adopt various conformations depending on substituents. X-ray crystallography studies reveal that these compounds often crystallize with significant π-electron delocalization within the triazole ring, indicating a planar geometry. The structural analysis is crucial for understanding the chemical reactivity and biological activity of these compounds (Boechat et al., 2010).

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo a variety of chemical reactions, including cyclocondensation, nucleophilic substitution, and cycloaddition. These reactions are influenced by the nature of the substituents on the triazole ring and the reaction conditions. The chemical reactivity of these compounds is essential for the synthesis of novel derivatives with potential pharmacological activities (Sumangala et al., 2012).

properties

IUPAC Name

4-benzyl-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-12-6-5-9-14(10-12)15-17-18-16(20)19(15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMAPVDOLCBTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol

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